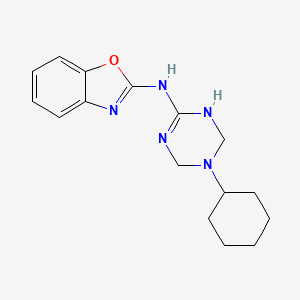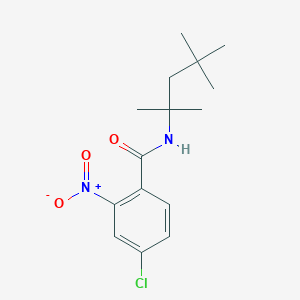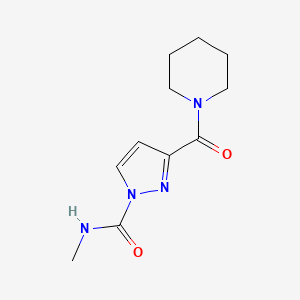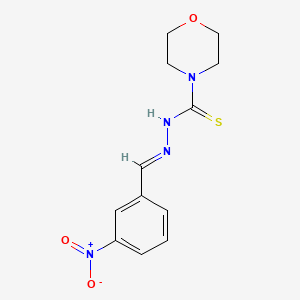
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine, also known as Cymoxanil, is a fungicide that is widely used in agriculture to control various fungal diseases in crops. Cymoxanil belongs to the family of benzoxazoles and triazinanes, and it has a unique mechanism of action that makes it effective against a wide range of fungal pathogens.
Wirkmechanismus
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine works by inhibiting the activity of the enzyme cellulose synthase, which is essential for the formation of the cell wall in fungi. By disrupting the cell wall synthesis, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine prevents the growth and development of fungal pathogens, leading to their eventual death.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation and should be handled with care. In plants, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been shown to enhance the activity of several defense-related enzymes, leading to increased resistance against fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine is a potent fungicide that can be used at low concentrations, making it cost-effective for farmers. It is also effective against a wide range of fungal pathogens, making it a versatile tool for disease management. However, like other fungicides, N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine can lead to the development of fungicide-resistant strains of fungi, which can reduce its effectiveness over time.
Zukünftige Richtungen
There are several areas of research that could further improve our understanding of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine and its potential applications. One area of interest is the development of new formulations and delivery systems that can enhance the efficacy of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine while reducing its environmental impact. Another area of research is the investigation of the molecular mechanisms underlying N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine's antifungal activity, which could lead to the development of new fungicides with improved properties. Finally, there is a need for more research on the long-term effects of N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine on the environment and non-target organisms, to ensure its safe and sustainable use in agriculture.
Synthesemethoden
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine can be synthesized by the reaction of 5-cyclohexyl-1,3,5-triazinane-2,4-dithiol with 2-amino-3-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction yields N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine as a white crystalline solid with a melting point of 195-197°C.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-1,3-benzoxazol-2-amine is effective against various fungal pathogens, including Phytophthora infestans, which causes late blight in potatoes and tomatoes, and Puccinia recondita, which causes leaf rust in wheat.
Eigenschaften
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-6-12(7-3-1)21-10-17-15(18-11-21)20-16-19-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOALYUVGPZWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320515 | |
| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
669751-99-9 | |
| Record name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)



![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)



![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)